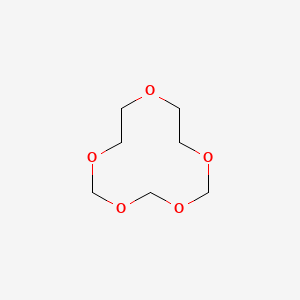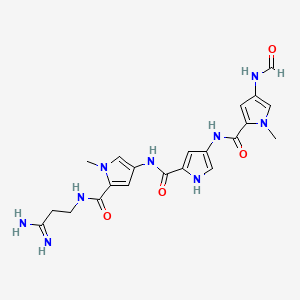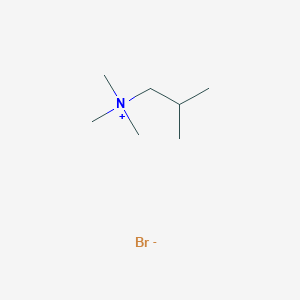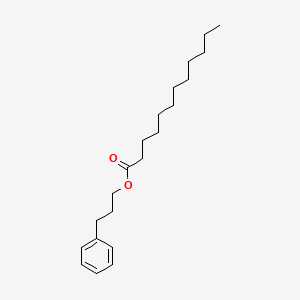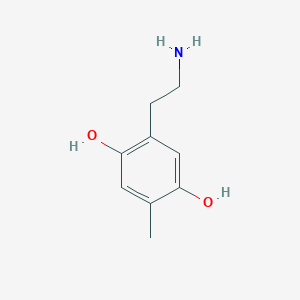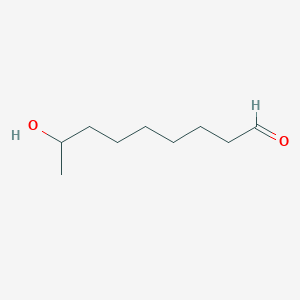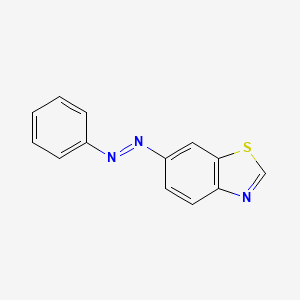![molecular formula C13H15ClO4 B14415501 2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate CAS No. 82408-98-8](/img/structure/B14415501.png)
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate is an organic compound with the molecular formula C13H15ClO4 It is a derivative of phenoxyethyl acetate, where the phenyl ring is substituted with a 3-chloropropanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 3-chloropropanoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with acetic anhydride to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and using an inert atmosphere to avoid oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the 3-chloropropanoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
類似化合物との比較
Similar Compounds
Phenoxyethyl acetate: Lacks the 3-chloropropanoyl group.
4-(3-Chloropropanoyl)phenol: Lacks the ethyl acetate group.
3-Chloropropanoic acid: Lacks the phenoxyethyl group.
Uniqueness
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate is unique due to the presence of both the 3-chloropropanoyl and phenoxyethyl groups, which confer specific chemical and biological properties
特性
CAS番号 |
82408-98-8 |
|---|---|
分子式 |
C13H15ClO4 |
分子量 |
270.71 g/mol |
IUPAC名 |
2-[4-(3-chloropropanoyl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C13H15ClO4/c1-10(15)17-8-9-18-12-4-2-11(3-5-12)13(16)6-7-14/h2-5H,6-9H2,1H3 |
InChIキー |
JWLJJIRPSUBPGM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOC1=CC=C(C=C1)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
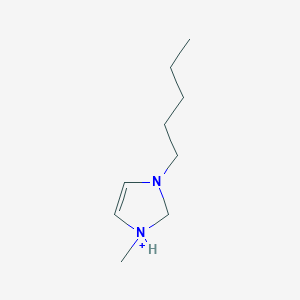
![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)

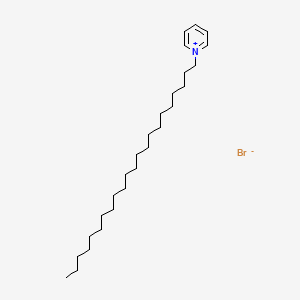
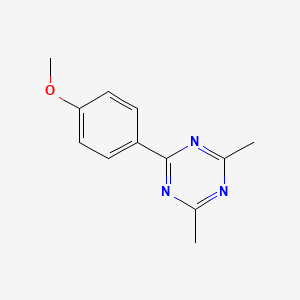
![(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium](/img/structure/B14415430.png)
